2,4,6-Trimethyl-1,3-benzenedimethanethiol

描述

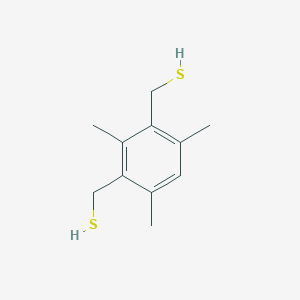

2,4,6-Trimethyl-1,3-benzenedimethanethiol is an organic compound with the molecular formula C₁₁H₁₆S₂ It is characterized by the presence of three methyl groups and two thiol groups attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-1,3-benzenedimethanethiol typically involves the alkylation of 2,4,6-trimethylbenzene with appropriate thiolating agents. One common method is the reaction of 2,4,6-trimethylbenzyl chloride with sodium hydrosulfide under basic conditions to introduce the thiol groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

化学反应分析

Types of Reactions: 2,4,6-Trimethyl-1,3-benzenedimethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding hydrocarbons.

Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed:

Oxidation: Formation of disulfides.

Reduction: Formation of 2,4,6-trimethylbenzene.

Substitution: Formation of halogenated derivatives.

科学研究应用

Materials Science

Thiol-Ene Chemistry : The compound is extensively used in the development of thiol-ene formulations. These formulations are critical for creating high-performance materials that require rapid curing and minimal shrinkage. Applications include:

- Fiber Optic Technology : The compound is incorporated into adhesives and coatings that enhance the performance of optical devices due to its fast crosslinking ability .

- Coatings and Resins : It is utilized in radiation-curable coatings for various industrial applications, providing durability and resistance to environmental factors .

Pharmaceuticals

Drug Delivery Systems : The compound's thiol groups facilitate the formation of hydrogels that can encapsulate drugs for controlled release applications. Studies have shown that modifying hydrogels with this compound can significantly alter the release kinetics of encapsulated drugs .

| Hydrogel Type | Release Rate | Modification |

|---|---|---|

| Unmodified | 10 molar% | None |

| Modified | Slower Release | Thiol Cross-linking |

Environmental Science

Pollutant Capture : Recent studies have explored the use of thiol compounds in capturing environmental pollutants such as heavy metals and volatile organic compounds (VOCs). The reactivity of thiols allows them to form stable complexes with metal ions, enhancing their application in remediation technologies .

Case Study 1: Thiol-Ene Formulations

A study demonstrated the effectiveness of 2,4,6-trimethyl-1,3-benzenedimethanethiol in a thiol-ene system for creating coatings that exhibit excellent adhesion and mechanical properties. The formulation was tested under various conditions to assess its performance in real-world applications.

Case Study 2: Drug Delivery

Research on hydrogels modified with this compound showed a significant improvement in drug encapsulation efficiency and release profiles compared to standard formulations. The results indicated that the incorporation of this thiol led to a more controlled release mechanism, making it suitable for sustained therapeutic applications.

作用机制

The mechanism of action of 2,4,6-Trimethyl-1,3-benzenedimethanethiol involves its thiol groups, which can form covalent bonds with various molecular targets. These interactions can modulate the activity of enzymes and proteins, leading to potential biological effects. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties.

相似化合物的比较

1,3-Benzenedimethanethiol: Similar structure but lacks the methyl groups.

2,4,6-Trimethylbenzene: Lacks the thiol groups.

2,4,6-Trimethyl-1,3-benzenedithiol: Contains two thiol groups but differs in the position of the thiol groups.

Uniqueness: 2,4,6-Trimethyl-1,3-benzenedimethanethiol is unique due to the presence of both methyl and thiol groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules.

生物活性

2,4,6-Trimethyl-1,3-benzenedimethanethiol (TMBMT) is a thiol compound with significant biological implications due to its reactive thiol groups. This article explores its biological activity, including mechanisms of action, biochemical pathways, and potential applications in various fields such as pharmacology and toxicology.

- Chemical Formula : C12H18S2

- Molecular Weight : 226.40 g/mol

- CAS Number : 10074-13-2

The biological activity of TMBMT primarily stems from its ability to form covalent bonds with various molecular targets through its thiol groups. This reactivity allows TMBMT to participate in several biochemical processes:

- Covalent Modification : TMBMT can covalently modify proteins and enzymes, potentially altering their function.

- Antioxidant Activity : The thiol groups can scavenge free radicals, providing a protective effect against oxidative stress.

- Enzyme Inhibition : TMBMT has been shown to inhibit certain enzymes by binding to their active sites.

Antioxidant Properties

TMBMT exhibits strong antioxidant properties. Studies have indicated that it can effectively reduce oxidative stress in cellular models, which is critical in preventing cellular damage associated with various diseases such as cancer and neurodegenerative disorders.

Cytotoxicity Studies

Research has demonstrated that TMBMT has cytotoxic effects on various cancer cell lines. For instance, in vitro studies showed that TMBMT induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µM. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 50 | Induction of apoptosis via ROS |

| HeLa | 40 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 60 | Inhibition of proliferation |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of TMBMT. The researchers found that TMBMT significantly inhibited the growth of MCF-7 cells and induced apoptosis through a mitochondrial pathway. The study concluded that TMBMT could be a promising candidate for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of TMBMT against oxidative stress-induced neuronal damage. The results indicated that TMBMT protected neuronal cells from oxidative damage by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Toxicological Profile

While TMBMT shows promising biological activities, its toxicological profile must also be considered. The U.S. Environmental Protection Agency (EPA) has conducted assessments on similar trimethylbenzene compounds, suggesting that exposure to high concentrations may lead to adverse health effects including neurotoxicity and respiratory issues.

属性

IUPAC Name |

[2,4,6-trimethyl-3-(sulfanylmethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4,12-13H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLRLJPEBZYMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CS)C)CS)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350843 | |

| Record name | 2,4,6-Trimethyl-1,3-benzenedimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10074-13-2 | |

| Record name | 2,4,6-Trimethyl-1,3-benzenedimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethyl-1,3-benzenedimethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。